2,3,4-Pentanetrione, 3-oxime
Overview
Description
2,3,4-Pentanetrione, 3-oxime is an organic compound with the molecular formula C5H7NO3 . It is a derivative of 2,3,4-Pentanetrione, which is the simplest linear triketone .
Synthesis Analysis
The synthesis of 2,3,4-Pentanetrione, 3-oxime involves the reaction of acetyl acetone with sodium nitrite in an ice bath, followed by the addition of concentrated hydrochloric acid . The reaction system is then increased to 10 °C with stirring for 1 hour. The resulting white precipitate is filtered, washed with ice water, and dried under vacuum .Molecular Structure Analysis
The molecular structure of 2,3,4-Pentanetrione, 3-oxime can be viewed using Java or Javascript . It has a molecular weight of 129.114 .Scientific Research Applications
Photocatalytic Hydrogen Evolution
2,3,4-Pentanetrione, 3-oxime: has been utilized in the field of photocatalysis, particularly in hydrogen evolution reactions (HER). This compound serves as a precursor in the synthesis of coordination nanosheets which are employed in photocatalytic systems for the production of hydrogen, a clean and renewable energy source .
Synthesis of Pyrazole Derivatives
The compound is instrumental in the synthesis of 4-Amino-3,5-dimethyl Pyrazole , a significant intermediate for creating high-energy density materials (HEDM) used in various applications, including explosives, medicines, pesticides, and dyes . The synthesis process involves a reaction with hydrazine hydrate, leading to the formation of pyrazole derivatives.
Chelating Agent in Aqueous Solutions
“Pentane-2,3,4-trione 3-oxime” acts as a chelating agent that can bind to metal ions in aqueous solutions. This property is particularly useful in the treatment of various bacterial infections and skin diseases due to its ability to chelate metal ions and decrease the production of prostaglandins, which have an anti-inflammatory effect .
Proteomics Research
In proteomics research, this compound is used for its ability to react with proteins and peptides. It can be used to study protein structures and functions, as well as in the development of new pharmaceuticals .
Chemical Synthesis Intermediate
As an important organic synthesis intermediate, 2,3,4-Pentanetrione, 3-oxime is involved in various chemical reactions such as amine substitution, oxidation, and cyclization reactions. These reactions are crucial in the development of new compounds and materials .
Investigative Tool in Quantum Chemistry
The compound’s reactivity makes it a valuable tool in quantum chemistry for exploring dynamic synthesis reaction mechanisms. It is used in combination with algorithms like SIMPLISMA to determine the synthesis mechanism of complex molecules, correlating well with quantum chemistry calculations .
properties
IUPAC Name |
(E)-4-hydroxy-3-nitrosopent-3-en-2-one | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C5H7NO3/c1-3(7)5(6-9)4(2)8/h7H,1-2H3/b5-3+ | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
BMFNDMNRYPFUPF-HWKANZROSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(=C(C(=O)C)N=O)O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C/C(=C(/C(=O)C)\N=O)/O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C5H7NO3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00184031 | |
Record name | 2,3,4-Pentanetrione, 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
129.11 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
2,3,4-Pentanetrione, 3-oxime | |
CAS RN |
29917-12-2 | |
Record name | 2,3,4-Pentanetrione, 3-oxime | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029917122 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | Isonitrosoacetylacetone | |
Source | DTP/NCI | |
URL | https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=150287 | |
Description | The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents. | |
Explanation | Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source. | |
Record name | 2,3,4-Pentanetrione, 3-oxime | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID00184031 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 2,3,4-Pentanetrione, 3,3-dioxime | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/information-on-chemicals | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
Retrosynthesis Analysis
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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